![molecular formula C11H14BrNO B1380499 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol CAS No. 780801-09-4](/img/structure/B1380499.png)
1-(2-Bromopyridin-3-yl)cyclohexan-1-ol
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Description
1-(2-Bromopyridin-3-yl)cyclohexan-1-ol is a compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . It is also known as BPC. This compound belongs to the group of cyclohexanol derivatives.
Molecular Structure Analysis
The InChI code for 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol is1S/C11H14BrNO/c12-10-9(5-4-8-13-10)11(14)6-2-1-3-7-11/h4-5,8,14H,1-3,6-7H2
. Physical And Chemical Properties Analysis
1-(2-Bromopyridin-3-yl)cyclohexan-1-ol is a powder that is stored at room temperature .Scientific Research Applications
Molecular Recognition
- Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally related to 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol, has been utilized as a chiral solvating agent for molecular recognition, detected by NMR or fluorescence spectroscopy. This application is significant for the discrimination of isomers of acids, including α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides (Khanvilkar & Bedekar, 2018).
Catalysis and Synthesis
- The use of 1-(2-aminoaryl)-2-yn-1-ols in palladium-catalyzed carbonylation, a process that can be related to the manipulation of compounds like 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol, showcases the versatility in synthesizing quinoline-3-carboxylic esters and indol-2-acetic esters. This method emphasizes the importance of such compounds in creating complex organic molecules (Gabriele et al., 2008).
Oxidation Reactions
- Cyclohexene oxidation catalyzed by polymer-bound ruthenium–2,2′-bipyridine complexes, leading to 2-cyclohexen-1-ol and 2-cyclohexen-1-one, highlights the role of such complexes in selective oxidation processes. The reaction conditions and outcomes provide insights into the potential uses of related compounds in oxidation reactions (Lei, 2000).
Environmental Friendly Conditions
- Fe-bipyridine complexes encapsulated into Na-Y zeolite have demonstrated high activity and selectivity for the oxidation of cyclohexene to 2-cyclohexen-1-ol using hydrogen peroxide and water as solvents. This research suggests the potential for 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol derivatives in promoting environmentally friendly catalytic reactions (Yamaguchi et al., 2015).
properties
IUPAC Name |
1-(2-bromopyridin-3-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-9(5-4-8-13-10)11(14)6-2-1-3-7-11/h4-5,8,14H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFPBPKLLFLQEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(N=CC=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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